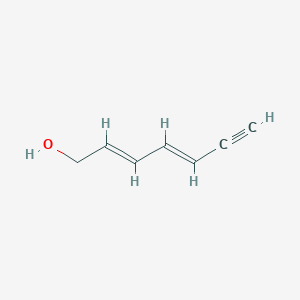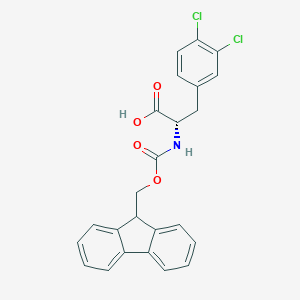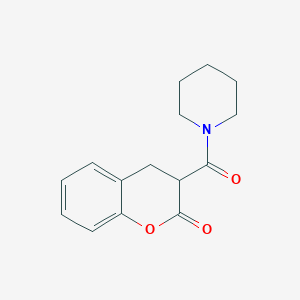
3-(1-Piperidinylcarbonyl)-2-chromanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Piperidinylcarbonyl)-2-chromanone, also known as PCC, is a chemical compound that has gained significant attention for its potential applications in scientific research. PCC is a heterocyclic compound that contains a piperidine ring and a chromanone moiety. The compound is known for its ability to act as a selective inhibitor of certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
作用机制
The mechanism of action of 3-(1-Piperidinylcarbonyl)-2-chromanone involves its ability to selectively inhibit certain enzymes. In the case of acetylcholinesterase, 3-(1-Piperidinylcarbonyl)-2-chromanone acts by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synapse, leading to enhanced neurotransmission and muscle contraction.
生化和生理效应
The biochemical and physiological effects of 3-(1-Piperidinylcarbonyl)-2-chromanone are dependent on the specific enzyme that it targets. In the case of acetylcholinesterase inhibition, 3-(1-Piperidinylcarbonyl)-2-chromanone can lead to enhanced neurotransmission and muscle contraction. However, 3-(1-Piperidinylcarbonyl)-2-chromanone may also have other effects on the nervous system, including the modulation of other neurotransmitters and the regulation of ion channels.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-Piperidinylcarbonyl)-2-chromanone in laboratory experiments is its selectivity for certain enzymes. This allows researchers to study specific pathways and processes without affecting other biochemical processes. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively easy to synthesize and can be obtained in pure form. However, one limitation of using 3-(1-Piperidinylcarbonyl)-2-chromanone is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the use of 3-(1-Piperidinylcarbonyl)-2-chromanone in scientific research. One potential application is the study of the role of acetylcholine in the development of neurological disorders such as Alzheimer's disease. Additionally, 3-(1-Piperidinylcarbonyl)-2-chromanone may be used to study the effects of other neurotransmitters and their interactions with specific enzymes. Finally, the development of new synthetic methods for 3-(1-Piperidinylcarbonyl)-2-chromanone may lead to the discovery of new applications and potential therapeutic uses.
合成方法
The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone involves the reaction of 4-hydroxycoumarin with piperidine and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the hydroxyl group of the coumarin to form the final product. The synthesis of 3-(1-Piperidinylcarbonyl)-2-chromanone is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
科学研究应用
3-(1-Piperidinylcarbonyl)-2-chromanone has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of physiological processes. One of the most significant applications of 3-(1-Piperidinylcarbonyl)-2-chromanone is its use as a selective inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting this enzyme, 3-(1-Piperidinylcarbonyl)-2-chromanone can be used to study the effects of acetylcholine on various physiological processes, including muscle contraction and neurotransmission.
属性
CAS 编号 |
18144-60-0 |
|---|---|
产品名称 |
3-(1-Piperidinylcarbonyl)-2-chromanone |
分子式 |
C15H17NO3 |
分子量 |
259.3 g/mol |
IUPAC 名称 |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
InChI 键 |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
规范 SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
同义词 |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



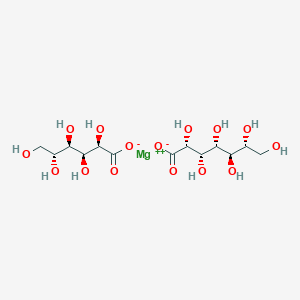


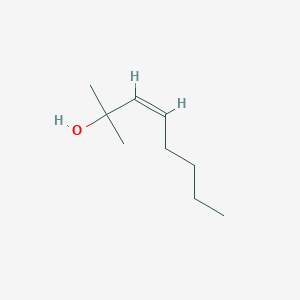
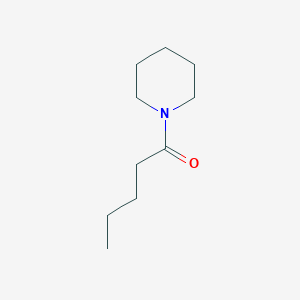
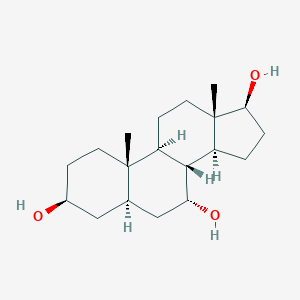
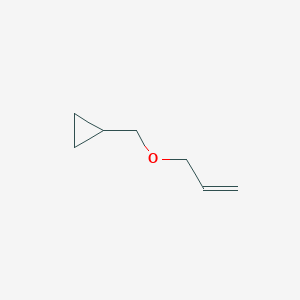
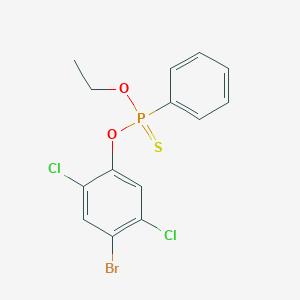
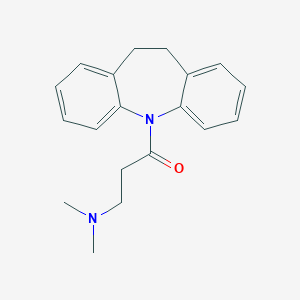
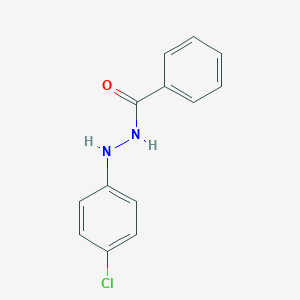
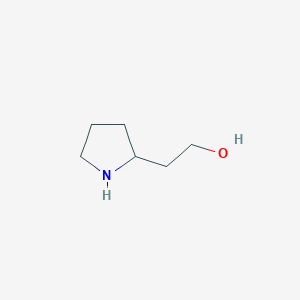
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
